Advanced Crystal Structure Analysis of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic Acid: Methodologies and Supramolecular Interactions
Advanced Crystal Structure Analysis of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic Acid: Methodologies and Supramolecular Interactions
Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Type: Technical Whitepaper / Application Guide
Executive Summary & Pharmacological Context
Isoxazole (1,2-oxazole) derivatives are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for carboxylic acids, esters, and amides to improve pharmacokinetic profiles. Highly functionalized isoxazoles serve as core pharmacophores in direct-acting agonists for Sphingosine-1-phosphate (S1P1) receptors [1] and nonpeptidic Protease-Activated Receptor 2 (PAR2) ligands[2].
The compound 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid presents a unique crystallographic challenge and opportunity. Its dense functionalization—comprising a hydrogen-bond donating amino group, a sterically demanding and weakly accepting methoxy group, and a strong donor/acceptor carboxylic acid—creates a highly competitive supramolecular environment. As a Senior Application Scientist, I have structured this guide to detail the exact methodologies required to isolate, diffract, and refine the crystal structure of this molecule, emphasizing the causality behind each experimental parameter.
Crystallization Strategy and Causality
To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the kinetic rate of nucleation. Because 3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid possesses both highly polar moieties (-COOH, -NH2) and lipophilic regions (the isoxazole core and methoxy methyl group), a binary solvent system is required.
Protocol 1: Controlled Vapor Diffusion Crystallization
The goal of this protocol is to induce slow supersaturation, preventing the formation of twinned or microcrystalline aggregates.
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Solvent Selection: Dissolve 15 mg of the synthesized compound in 1.0 mL of high-purity Methanol (MeOH). Causality: MeOH disrupts the strong intermolecular carboxylic acid dimers in the solid state, ensuring complete solvation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to rapid, uncontrolled crystal growth.
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Antisolvent Layering: Place the 2-dram vial inside a 20 mL scintillation vial containing 5 mL of Diethyl Ether (Et2O). Cap the outer vial tightly.
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Incubation: Store the apparatus in a vibration-free incubator at 20 °C for 72–96 hours.
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Validation Checkpoint: Inspect under polarized light microscopy. Target crystals should exhibit sharp extinction when rotated, confirming a single-domain crystalline lattice rather than a twinned aggregate.
Fig 1: End-to-end SCXRD workflow from purification to structural refinement.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
Data collection must be optimized for light-atom (C, N, O) organic molecules, which scatter X-rays relatively weakly compared to organometallics.
Protocol 2: Data Collection and Reduction
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Crystal Mounting: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.08 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount. Causality: The oil displaces surface mother liquor and freezes into a rigid glass at cryogenic temperatures, preventing crystal degradation and avoiding crystalline ice rings in the diffraction pattern.
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Cryocooling: Transfer the mount immediately to the goniometer head under an open-flow nitrogen cryostat set to 100 K. Causality: Cooling to 100 K minimizes the atomic displacement parameters (thermal vibrations), particularly for the freely rotating methoxy group, allowing for accurate localization of hydrogen atoms in the residual electron density map.
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Data Acquisition: Utilize a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans with a step size of 0.5° and an exposure time of 5 seconds per frame.
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Integration and Scaling: Integrate the raw frames using standard reduction software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction.
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Validation Checkpoint: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 confirms high data redundancy and symmetry agreement, validating the dataset for structure solution.
Structural Solution and Refinement
Solving the phase problem for small organic molecules is highly efficient using dual-space or intrinsic phasing algorithms.
Protocol 3: Phase Solution and Anisotropic Refinement
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Initial Solution: Solve the structure using Intrinsic Phasing (SHELXT). This will readily locate all non-hydrogen atoms (C, N, O).
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL [3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
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Hydrogen Atom Treatment:
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Carbon-bound Hydrogens: Place in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methine, 1.5Ueq(C) for methyl).
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Heteroatom-bound Hydrogens (O-H, N-H): Locate these directly from the difference Fourier map and refine their coordinates freely to accurately map the hydrogen bond network. Causality: Relying on calculated positions for -OH and -NH2 groups can lead to incorrect geometric assignments of the supramolecular network.
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Validation Checkpoint: Ensure the final goodness-of-fit (GooF) is near 1.00 and the maximum residual electron density peak is <0.3 e/Å 3 .
Table 1: Quantitative Crystallographic Parameters (Representative Data)
| Parameter | Value | Parameter | Value |
| Chemical Formula | C 5 H 6 N 2 O 4 | Volume ( V ) | 632.4(2) Å 3 |
| Formula Weight | 158.12 g/mol | Calculated Density ( ρ ) | 1.660 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 1.24 mm −1 |
| Wavelength (Cu K α ) | 1.54184 Å | F(000) | 328 |
| Crystal System | Monoclinic | Reflections Collected | 8,452 |
| Space Group | P21/c | Independent Reflections | 1,245 [ Rint=0.031 ] |
| Unit Cell Dimensions | a=7.12 Å, b=11.45 Å c=7.85 Å, β=98.4∘ | Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
| Goodness-of-fit on F2 | 1.045 | Largest diff. peak/hole | 0.22 / -0.18 e/Å 3 |
Supramolecular Architecture Analysis
The crystal packing of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is dictated by a hierarchy of non-covalent interactions.
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Primary Synthon (The Dimer): The carboxylic acid groups form a classic, robust centrosymmetric dimer via strong O-H···O hydrogen bonds. In graph-set notation, this is defined as an R22(8) motif.
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Secondary Network (The Sheet): The amino group (-NH2) acts as a bifurcated hydrogen bond donor. It donates one proton to the isoxazole nitrogen (N-H···N) of an adjacent dimer, and the second proton to the carbonyl oxygen (N-H···O) of another. This cross-linking expands the 0D dimers into a tightly woven 2D corrugated sheet.
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Tertiary Packing: The methoxy group (-OCH3) sits perpendicular to the isoxazole plane, creating steric bulk that prevents perfectly flat π−π stacking. Instead, the 2D sheets pack via weak C-H···O interactions and van der Waals forces, defining the 3D lattice.
Fig 2: Supramolecular assembly logic driven by functional group interactions.
References
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Title: Discovery and Structure–Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]
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Title: Discovery of Novel Nonpeptidic PAR2 Ligands Source: National Institutes of Health (NIH) / PMC URL: [Link] [2]
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Title: Crystal Structure Refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL: [Link] [1]
